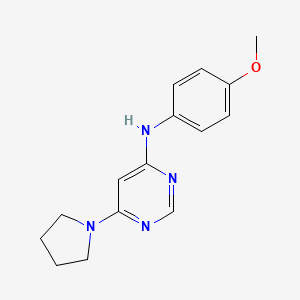
N-(4-methoxyphenyl)-6-(1-pyrrolidinyl)-4-pyrimidinamine
Overview
Description
N-(4-methoxyphenyl)-6-(1-pyrrolidinyl)-4-pyrimidinamine, also known as MP-10, is a chemical compound that has been studied for its potential use in scientific research. MP-10 belongs to the class of pyrimidine-based compounds and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(4-methoxyphenyl)-6-(1-pyrrolidinyl)-4-pyrimidinamine is not fully understood, but it is believed to act as an antagonist at the adenosine A2A receptor. This receptor is involved in various physiological processes, including neurotransmission, and has been implicated in the pathophysiology of several neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the striatum, which is involved in the regulation of movement and reward. This compound has also been shown to increase brain-derived neurotrophic factor (BDNF) levels, which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxyphenyl)-6-(1-pyrrolidinyl)-4-pyrimidinamine in lab experiments is its selectivity for the adenosine A2A receptor, which allows for more specific targeting of this receptor. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(4-methoxyphenyl)-6-(1-pyrrolidinyl)-4-pyrimidinamine. One direction is to further investigate its potential use in the treatment of anxiety and depression, as well as its neuroprotective effects in Parkinson's disease. Another direction is to study its pharmacokinetics and toxicity in more detail, which may lead to its use in clinical trials. Additionally, the development of more selective and potent A2A receptor antagonists may provide new avenues for the treatment of neurological disorders.
Scientific Research Applications
N-(4-methoxyphenyl)-6-(1-pyrrolidinyl)-4-pyrimidinamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects.
properties
IUPAC Name |
N-(4-methoxyphenyl)-6-pyrrolidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-20-13-6-4-12(5-7-13)18-14-10-15(17-11-16-14)19-8-2-3-9-19/h4-7,10-11H,2-3,8-9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNMHHLPKBYMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC=N2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4426919.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B4426922.png)
![8-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426925.png)
![{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4426932.png)


![4-acetyl-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4426965.png)
![4-({[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)-2,6-dimethylmorpholine](/img/structure/B4426972.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4426973.png)
![2-[3-(1H-tetrazol-1-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4426983.png)
![4-methyl-2-[(4-pyridinylmethyl)thio]-5,6,7,8-tetrahydroquinazoline](/img/structure/B4427014.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4427022.png)
amine hydrochloride](/img/structure/B4427029.png)
